molecular formula C25H21N5O2S2 B2404761 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 847401-18-7

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2404761
CAS No.: 847401-18-7
M. Wt: 487.6
InChI Key: ZHUZJTOJGJWFKC-UHFFFAOYSA-N
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Description

2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is an organic compound characterized by the presence of benzothiazole, triazole, and acetamide groups. The compound shows significant potential in various scientific research fields due to its unique chemical properties and biological activities.

Synthetic Routes and Reaction Conditions

To synthesize this compound, you typically start with the preparation of intermediate compounds, such as benzothiazole and triazole derivatives, through multi-step reactions. Key reactions involve:

  • Benzothiazole Synthesis: : 2-aminothiophenol and carbonyl compounds undergo a cyclization reaction.

  • Triazole Formation: : Hydrazine reacts with carboxylic acids or esters in the presence of a catalyst.

  • Final Coupling Step: : Coupling benzothiazole and triazole derivatives under specific conditions like reflux with appropriate solvents like ethanol or DMF (dimethylformamide), leading to the final compound's formation.

Industrial Production Methods

For large-scale production, the same synthetic routes are optimized for yield, purity, and cost-efficiency. Techniques like automated synthesis and continuous flow chemistry are employed to produce high volumes with consistent quality.

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Typically performed with oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizes reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are common, involving reagents like halides or amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Ethanol, DMF, dichloromethane.

  • Catalysts: : Transition metals like palladium or platinum.

Major Products

The major products depend on the specific reaction:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion to alcohols or amines.

  • Substitution: : Introduction of new functional groups, such as halides or amines.

Chemistry

In chemistry, the compound is used for exploring reaction mechanisms and studying the effects of different substituents on chemical properties.

Biology

In biological research, the compound serves as a probe or ligand for investigating biochemical pathways and molecular interactions.

Medicine

Medicinal applications include evaluating its potential as a therapeutic agent for conditions like inflammation, cancer, or infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. For instance, the benzothiazole group may bind to specific sites on proteins, modulating their activity. The triazole moiety can interact with other molecules, stabilizing or destabilizing specific biological structures and pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide stands out due to its unique combination of functional groups, which enhances its reactivity and specificity in various applications.

Similar Compounds

  • 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

  • 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

  • 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

There you have it—a deep dive into the world of this compound! Intriguing stuff, right?

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S2/c1-17-8-7-9-18(14-17)26-23(31)16-33-24-28-27-22(30(24)19-10-3-2-4-11-19)15-29-20-12-5-6-13-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUZJTOJGJWFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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